1-苯氧基丙-2-胺

描述

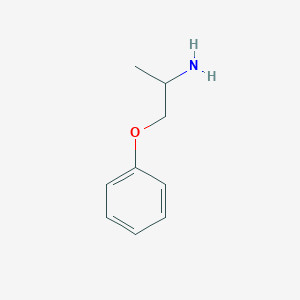

1-Methyl-2-phenoxyethylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-2-phenoxyethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-phenoxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenoxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生命科学研究

1-苯氧基丙-2-胺被用于生命科学研究,用于合成生物活性分子。它能够将苯氧基乙胺部分引入更大的结构,对于创造具有潜在生物活性的化合物非常有价值。 这在开发新药方面尤其重要,因为对分子结构的修饰会导致药物功效和药代动力学的重大变化 .

材料科学

在材料科学中,该化合物用作合成聚合物和树脂的前体。苯氧基可以与其他成分相互作用形成稳定的聚合物链,这些链在创建具有特定机械和化学性能的材料方面非常有用。 这些材料可以应用于各个行业,包括汽车、航空航天和消费品 .

化学合成

1-苯氧基丙-2-胺是有机合成中的关键中间体。它可以进行各种化学反应,例如烷基化、酰化和氧化,以生成多种衍生物。 这些衍生物对于染料、香料和农用化学品中使用的复杂有机分子的合成至关重要 .

色谱

该化合物由于其独特的化学性质,可以在色谱中用作标准品或参照化合物。 它有助于色谱系统的校准,并作为识别和量化复杂混合物中类似化合物的比较点 .

分析化学

在分析化学中,1-苯氧基丙-2-胺用于开发分析方法。它可以作为试剂或反应物来检测和量化各种化学物质。 它的反应活性使其适合用于分光光度法和电化学分析 .

生物催化

该化合物用于生物催化过程,尤其是在手性酰胺的开发中。它用作胺转氨酶-脂肪酶级联的底物,这是一种在流动条件下合成手性化合物的新方法。 这种应用对于制药行业至关重要,因为生产对映异构体纯的物质是必不可少的 .

药物开发

1-苯氧基丙-2-胺参与药物开发,特别是在创建新型中枢神经系统 (CNS) 药物方面。 它与苯乙胺的结构相似,苯乙胺是存在于各种神经递质中的化合物,这使其成为靶向 CNS 疾病药物设计的宝贵支架 .

环境科学

在环境科学中,研究了该化合物的衍生物作为环境友好的杀虫剂和除草剂的潜力。 研究的重点是开发对害虫有效但对非目标物种和生态系统影响最小的化合物 .

作用机制

Target of Action

1-Phenoxypropan-2-amine, also known as 1-Methyl-2-phenoxyethylamine or 1-Phenoxy-2-propanamine, is primarily targeted by transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism .

Mode of Action

The compound interacts with its target, the transaminase enzyme, in a process known as transamination . In this process, the enzyme converts a prochiral ketone into 1-phenoxypropan-2-amine . This reaction is facilitated by an amine donor, such as isopropylamine .

Biochemical Pathways

The transamination process involving 1-phenoxypropan-2-amine affects the amino acid metabolism pathway . The conversion of prochiral ketones to 1-phenoxypropan-2-amine results in the production of novel disubstituted 1-phenylpropan-2-amines . These compounds are pharmaceutically relevant and can be used in the synthesis of various drugs .

Result of Action

The result of the action of 1-phenoxypropan-2-amine involves the production of enantiopure, pharmaceutically relevant disubstituted 1-phenylpropan-2-amines . These compounds have potential applications in the pharmaceutical industry, particularly in the synthesis of various drugs .

Action Environment

The action of 1-phenoxypropan-2-amine is influenced by various environmental factors. For instance, the transamination process is facilitated by the presence of an amine donor . Additionally, the use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to enhance the synthesis of the compound . .

生化分析

Biochemical Properties

For instance, it can be converted from 1-phenoxypropan-2-one using isopropylamine as an amine donor

Cellular Effects

For example, primary amine-containing compounds exhibit high Golgi localization with no toxicity

Molecular Mechanism

It’s known that this compound can participate in enzymatic reactions, such as the conversion from 1-phenoxypropan-2-one

生物活性

1-Methyl-2-phenoxyethylamine (MPEA) is an organic compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- IUPAC Name : 1-Methyl-2-phenoxyethanamine

- Classification : Secondary amine

MPEA features a phenoxy group, which contributes to its unique chemical properties and potential interactions with biological systems.

Neurotransmitter Interaction

Research indicates that MPEA may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it could modulate neurotransmission, potentially affecting conditions such as anxiety and depression. Specifically, it may act as a substrate or inhibitor for certain enzymes involved in amino acid metabolism, particularly transaminases, which are crucial for neurotransmitter synthesis .

Antimicrobial Properties

MPEA has demonstrated antimicrobial activity in laboratory settings. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies

- Neuropharmacological Effects : A study evaluated the effects of MPEA on neurotransmitter levels in animal models. Results indicated that administration of MPEA led to increased levels of serotonin and norepinephrine, suggesting its potential use in treating mood disorders .

- Antimicrobial Efficacy : In a controlled study, MPEA was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on both strains, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

The biological activity of MPEA is thought to stem from its ability to interact with specific receptors and enzymes:

- Receptor Interaction : MPEA may bind to adrenergic receptors, influencing cardiovascular responses and neurotransmitter release.

- Enzyme Inhibition : Its interaction with transaminases suggests a role in modulating metabolic pathways related to amino acids and neurotransmitters .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYFHRVPKIFGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313534 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35205-54-0 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35205-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 1-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1-Methyl-2-phenoxyethylamine chosen as the internal standard for quantifying 3-amino-1-phenylbutane (APB) in urine?

A1: While the research paper [] doesn't explicitly explain the rationale behind choosing 1-Methyl-2-phenoxyethylamine as the internal standard, several factors likely contributed to this decision. Ideal internal standards share similar chemical properties and chromatographic behavior with the analyte of interest. It's plausible that 1-Methyl-2-phenoxyethylamine possesses a similar structure and polarity to APB, allowing for comparable extraction efficiencies and similar retention times during gas chromatography. This similarity helps ensure accurate and reliable quantification of APB in urine samples.

Q2: What specific analytical method was used to quantify 1-Methyl-2-phenoxyethylamine and how was the method validated?

A2: The researchers used a highly specific and sensitive method called gas chromatography/mass spectrometry (GC/MS) to quantify both 1-Methyl-2-phenoxyethylamine (internal standard) and 3-amino-1-phenylbutane (APB) []. Before analysis, urine samples underwent alkalization and extraction with ether. The extracted compounds, including the internal standard, were derivatized with a chiral reagent to enable the separation and quantification of enantiomers. Detection was achieved using electron capture negative ion chemical ionization mass spectrometry, specifically targeting the [M--32]- ions of both the analyte and internal standard.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。